

# Comprehensive Technical Guide: 2-Bromo-5-cyclobutylthiazole

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-Bromo-5-cyclobutylthiazole

CAS No.: 1159814-12-6

Cat. No.: B3086512

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## Executive Summary: The Lipophilic Anchor

**2-Bromo-5-cyclobutylthiazole** (CAS: 1159814-12-6) represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike simple alkyl-substituted thiazoles, the incorporation of a cyclobutyl ring at the C5 position introduces unique steric and electronic properties—specifically, a fixed "puckered" conformation that fills hydrophobic pockets more effectively than planar aromatic rings while offering superior metabolic stability compared to flexible alkyl chains (e.g., n-butyl) or oxidation-prone tert-butyl groups.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and reactivity profile, designed to support its application in Fragment-Based Drug Discovery (FBDD) and lead optimization.

## Physicochemical Profile

The following data consolidates experimental and calculated parameters essential for handling and modeling.

Parameter	Value	Notes
CAS Number	1159814-12-6	Verified identifier.
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNS	
Molecular Weight	218.11 g/mol	
Physical State	Pale Yellow Liquid / Low-melting Solid	Tends to oil out; crystallizes upon cooling.
Boiling Point	~265°C (Predicted)	Vacuum distillation recommended (e.g., 110°C @ 1 mmHg).
LogP (cLogP)	3.17	Highly lipophilic; requires organic co-solvents (DMSO, DMF).
TPSA	12.89 Å <sup>2</sup>	Low polar surface area, indicative of good BBB permeability.
H-Bond Acceptors	2	Nitrogen and Sulfur lone pairs.
H-Bond Donors	0	

## Synthetic Architecture

Accessing **2-Bromo-5-cyclobutylthiazole** requires a regioselective approach to ensure the cyclobutyl group is installed at C5 before the halogenation at C2. The most robust, scalable protocol combines the Hantzsch Thiazole Synthesis with a Sandmeyer-type transformation.

### Expert Protocol: The Hantzsch-Sandmeyer Route

This pathway avoids the poor regioselectivity often seen in the direct bromination of 5-substituted thiazoles.

#### Step 1: Synthesis of 2-Amino-5-cyclobutylthiazole

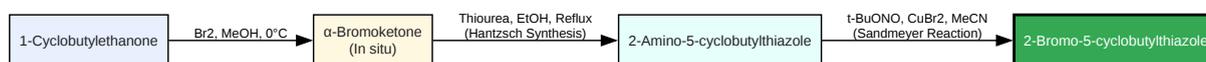
- Precursor: 1-Cyclobutylethanone (Cyclobutyl methyl ketone).

- Reagents: Bromine (Br<sub>2</sub>), Thiourea, Ethanol.[1]
- Mechanism:
  - Bromination of the ketone followed by condensation with thiourea.[2]
- Protocol:
  - Dissolve 1-cyclobutylethanone (1.0 eq) in MeOH/DCM.
  - Add Br<sub>2</sub> (1.0 eq) dropwise at 0°C to form the -bromoketone in situ.
  - Add Thiourea (2.0 eq) and reflux in Ethanol for 4–6 hours.
  - Workup: Neutralize with NaHCO<sub>3</sub>. The 2-amino-5-cyclobutylthiazole precipitates as a solid.[2]

## Step 2: Sandmeyer Transformation to 2-Bromo

- Reagents: Copper(II) Bromide (CuBr<sub>2</sub>), tert-Butyl Nitrite (-BuONO), Acetonitrile (MeCN).
- Causality: The amino group is converted to a diazonium species, which is immediately displaced by the bromide anion via a radical-nucleophilic mechanism.
- Protocol:
  - Suspend CuBr<sub>2</sub> (1.5 eq) in dry MeCN at 0°C.
  - Add tert-butyl nitrite (1.5 eq) dropwise.
  - Slowly add 2-amino-5-cyclobutylthiazole (1.0 eq). Evolution of N<sub>2</sub> gas will be observed.
  - Warm to room temperature and stir for 2 hours.
  - Purification: Quench with dilute HCl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

## Synthetic Pathway Visualization



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Caption: Figure 1. Regioselective synthesis via Hantzsch condensation and Sandmeyer displacement.

## Reactivity & Functionalization Profile

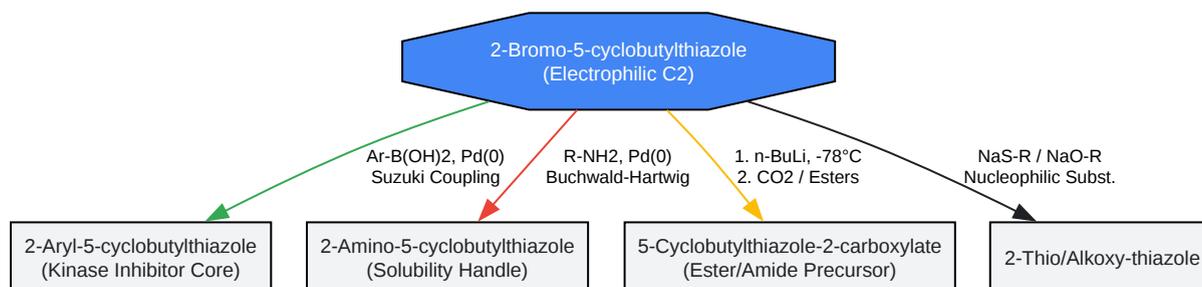
The 2-bromo position is a "hotspot" for transition-metal catalyzed cross-coupling. The C5-cyclobutyl group is chemically inert under these conditions but dictates the steric environment of the resulting molecule.

## C2-Diversification Strategies

The C-Br bond in thiazoles is activated towards oxidative addition by Palladium (Pd) due to the electron-deficient nature of the thiazole ring (similar to 2-bromopyridine).

- Suzuki-Miyaura Coupling:
  - Reagents: Aryl/Heteroaryl boronic acids, Pd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, Dioxane/H<sub>2</sub>O.
  - Utility: Rapid generation of biaryl scaffolds for kinase inhibitors.
- Buchwald-Hartwig Amination:
  - Reagents: Primary/Secondary amines, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>.
  - Utility: Introduction of solubility-enhancing amine tails.
- Negishi Coupling:
  - Reagents: Organozinc halides, Pd(PPh<sub>3</sub>)<sub>4</sub>.
  - Utility: Introduction of alkyl chains or sensitive functional groups.[3]

## Reactivity Map



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Caption: Figure 2. Divergent synthesis capabilities from the 2-bromo core.

## Medicinal Chemistry Applications

### The Cyclobutyl Advantage

In drug design, the 5-cyclobutyl group serves as a superior bioisostere to tert-butyl or isopropyl groups:

- **Metabolic Stability:** Unlike tert-butyl groups, which are prone to rapid CYP450-mediated hydroxylation at the methyl groups, the cyclobutyl ring is more resistant to oxidative metabolism due to ring strain and the lack of chemically equivalent, accessible methyl hydrogens.
- **Conformational Pucker:** The cyclobutyl ring adopts a "puckered" or "butterfly" conformation (~25° dihedral angle). This creates a unique 3D vector that can fill spherical hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases) more effectively than flat phenyl rings.
- **Lipophilicity Modulation:** It increases LogP significantly, aiding membrane permeability, but without the "grease ball" effect of long alkyl chains that often leads to high non-specific binding.

### Case Study Context

This scaffold is particularly relevant in the design of Type II Kinase Inhibitors, where the thiazole occupies the hinge region and the cyclobutyl group extends into the hydrophobic back-pocket, providing selectivity over other kinases.

## Handling and Safety

- Hazards: Classified as an Irritant (Skin/Eye).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).
- Disposal: Halogenated organic waste streams.

## References

- Talele, T. T. (2016). The "Cyclobutyl" Effect in Drug Discovery: Structural and Thermodynamic Insights. *Journal of Medicinal Chemistry*. (Contextual grounding on cyclobutyl bioisosteres).
- Beilstein J. Org. Chem. (2017).[4] Synthesis of thiazole derivatives starting from N-propargylamines. Retrieved from [[Link](#)]

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- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
- 3. [pubs.acs.org \[pubs.acs.org\]](#)
- 4. [BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores \[beilstein-journals.org\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: 2-Bromo-5-cyclobutylthiazole]. BenchChem, [2026]. [Online PDF]. Available at:

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